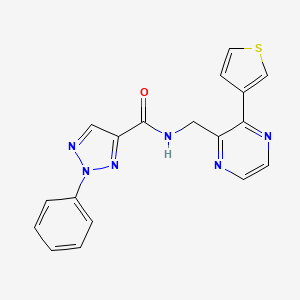

2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-18(16-11-22-24(23-16)14-4-2-1-3-5-14)21-10-15-17(20-8-7-19-15)13-6-9-26-12-13/h1-9,11-12H,10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMIYZVYIMLOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a triazole moiety linked to a phenyl group and a thiophene-pyrazine unit, which may contribute to its pharmacological profile. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is with a molecular weight of 362.4 g/mol. Its structure is characterized by the presence of a triazole ring which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N6OS |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 2034397-58-3 |

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. A study evaluating similar triazole derivatives demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent activity .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In one investigation involving a series of synthesized triazole analogs, compounds were tested against multiple human cancer cell lines (HL-60, A549, SMMC-7721, SW480, and MCF-7). Among these, several derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range . The presence of specific substituents on the triazole ring was found to enhance the anticancer activity.

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. A study on similar triazole derivatives revealed moderate inhibition against carbonic anhydrase-II (CA-II), with IC50 values ranging from 13.8 to 35.7 µM . The docking studies suggested that these compounds interact directly with the active site of the enzyme, providing insights into their mechanism of action.

Case Studies

- Anti-Tubercular Activity : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds exhibited significant activity with IC50 values indicating their potential as new anti-tubercular agents .

- Cytotoxicity Evaluation : In another study focused on triazole derivatives, compounds were evaluated for their cytotoxic effects on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic to human cells while maintaining significant anticancer properties .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Recent studies have shown that triazole derivatives exhibit potent antimicrobial properties. The compound in focus has been evaluated for its ability to inhibit various bacterial strains and fungi. Research indicates that modifications in the triazole ring can enhance antimicrobial efficacy, making derivatives like 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide potential candidates for developing new antimicrobial agents .

-

Inhibition of Carbonic Anhydrase

- The compound has demonstrated moderate inhibition against carbonic anhydrase-II enzyme. Structure-activity relationship studies suggest that the presence of polar groups in the triazole structure contributes to its inhibitory potential. Molecular docking studies revealed that this compound binds effectively to the active site of the enzyme, indicating a promising pathway for therapeutic development .

- Anti-cancer Properties

Agrochemical Applications

- Fungicides

Material Science Applications

- Corrosion Inhibition

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-4-carboxamide Derivatives

5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (19a)

- Structural Differences :

- Triazole substitution : Position 2 is methyl-substituted (vs. phenyl in the target compound).

- Position 5 : A benzyloxy group is present (absent in the target compound).

- Carboxamide side chain : A 3-(trifluoromethyl)phenyl group is attached (vs. pyrazine-thiophene-methyl in the target).

- Physicochemical Data :

- Melting point: 110.2–112.3 °C.

- Synthesis yield: 76%.

- Implications: The benzyloxy and trifluoromethyl groups in 19a enhance lipophilicity, which may improve membrane permeability compared to the target compound’s pyrazine-thiophene system.

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | N/A | N/A | 2-phenyl, pyrazine-thiophene-methyl carboxamide |

| 19a | 110.2–112.3 | 76 | 2-methyl, 5-benzyloxy, 3-(trifluoromethyl)phenyl |

Pyrazine-Thiophene Derivatives

N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (3)

- Structural Differences: Pyrazine substitution: Features a 5-chloro, 3-cyclobutylamino, and 6-thiophen-3-yl substituents (vs. unsubstituted pyrazine in the target compound). Linker: An acetamide bridge connects the pyrazine to a carbamimidoylbenzyl group (vs. methylene-linked triazole-carboxamide in the target).

- Implications: The chloro and cyclobutylamino groups in 3 may enhance electrophilic reactivity or hydrogen-bonding capacity, differing from the target’s simpler pyrazine-thiophene system. The carbamimidoylbenzyl moiety in 3 could confer basicity, contrasting with the neutral triazole-phenyl system in the target.

2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2)

- Structural Differences :

- Core heterocycle : Pyrimidine (vs. pyrazine in the target).

- Substituents : 5-chloro-2-fluorophenyl and 3-methylpyridin-4-yl groups (vs. phenyl-triazole and pyrazine-thiophene).

- The fluorine atom in 2 may increase metabolic stability compared to the target’s unsubstituted phenyl group.

Carboxamide Derivatives with Heteroaromatic Systems

3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2)

- Structural Differences :

- Core heterocycle : Oxadiazole (vs. triazole in the target).

- Substituents : Bis(trifluoromethyl)benzoyl and ethyl-methyl groups (vs. pyrazine-thiophene-methyl).

- Implications :

- Oxadiazoles are less polar than triazoles, which may reduce solubility.

- The bis(trifluoromethyl) group enhances electron-withdrawing effects, contrasting with the electron-rich thiophene in the target.

Q & A

Basic: What are the key synthetic routes for 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using precursors like propargylamines and aryl azides .

Pyrazine-thiophene coupling through Suzuki-Miyaura cross-coupling, employing palladium catalysts and boronic acid derivatives under reflux in tetrahydrofuran (THF) .

Carboxamide linkage via activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by reaction with the amine-functionalized pyrazine-thiophene intermediate .

Characterization: Intermediates are monitored via Thin Layer Chromatography (TLC) and confirmed using ¹H/¹³C NMR (e.g., pyrazine protons at δ 8.5–9.0 ppm, thiophene protons at δ 7.2–7.5 ppm) and HRMS (high-resolution mass spectrometry) .

Basic: Which spectroscopic and computational methods are critical for structural elucidation of this compound?

Answer:

- Spectroscopy:

- NMR : ¹H NMR identifies proton environments (e.g., triazole CH at δ 7.8–8.2 ppm; thiophene protons at δ 7.3–7.6 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons .

- FT-IR : Validates amide C=O stretching (~1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

- Computational : Density Functional Theory (DFT) optimizes molecular geometry and predicts spectroscopic profiles, aligning with experimental data .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer: Contradictions (e.g., inconsistent IC₅₀ values in enzyme assays) may arise from:

Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

Structural analogs : Compare with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Data normalization : Apply statistical tools (e.g., Z-factor analysis) to filter noise and validate reproducibility .

Advanced: What strategies optimize reaction yields while minimizing byproducts in its synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading). For Suzuki coupling, optimal conditions may involve Pd(PPh₃)₄ (5 mol%), K₂CO₃, and 80°C in THF .

- Byproduct suppression : Add molecular sieves to absorb water in amide coupling steps, reducing hydrolysis .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) for triazole formation, improving yield by 15–20% .

Basic: What functional groups in this compound influence its reactivity and biological interactions?

Answer:

- Triazole ring : Participates in hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .

- Thiophene-pyrazine moiety : Enhances π-π stacking with aromatic residues in target proteins .

- Carboxamide : Stabilizes interactions via hydrogen bonding with backbone amides (e.g., in proteases) .

Advanced: How to design a kinase inhibition assay targeting this compound’s mechanism?

Answer:

Kinase selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, CDK2) based on structural homology to similar triazole derivatives .

Assay setup :

- Use fluorescence polarization (FP) with ATP-competitive probes (e.g., FITC-labeled ATP).

- Measure IC₅₀ via dose-response curves (0.1–100 µM compound concentration) .

Validation : Confirm binding mode via X-ray crystallography or molecular docking (e.g., AutoDock Vina) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1) .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >95% purity .

Advanced: How can computational modeling predict this compound’s ADMET properties?

Answer:

- Tools : SwissADME or ADMETLab 2.0 to predict:

- Absorption : LogP (<5 for oral bioavailability).

- Metabolism : CYP3A4/2D6 susceptibility via substrate likelihood scores.

- Toxicity : Ames test alerts for mutagenicity .

- Validation : Compare with in vitro hepatocyte stability assays .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Answer:

- pH stability : Degrades at pH <3 (amide hydrolysis) and pH >10 (triazole ring opening). Stable at pH 5–8 (phosphate buffer) .

- Thermal stability : Decomposes >200°C (DSC analysis). Store at −20°C in dark, anhydrous conditions .

Advanced: How to evaluate its potential as a multitarget agent using polypharmacology models?

Answer:

Target fishing : Use SEA (Similarity Ensemble Approach) to predict off-target kinases, GPCRs, or ion channels .

Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify synergistic pathways .

In vivo validation : Zebrafish models for preliminary toxicity and efficacy screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.